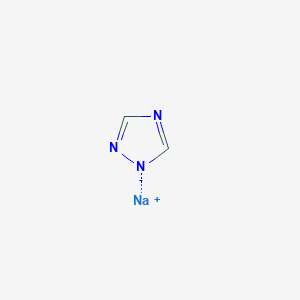
2-Ethoxypyrimidine-5-boronic acid
Overview
Description
2-Ethoxypyrimidine-5-boronic acid (EPBA) is an important organic compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of many different compounds, and has been used in a variety of research applications. This article will provide an overview of EPBA, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
2-Ethoxypyrimidine-5-boronic acid is part of the boronic acids family, compounds that have gained prominence in drug discovery and medicinal chemistry. Boronic acids, including this compound, have been utilized in the synthesis of pharmaceuticals due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. These compounds have been involved in the design and discovery of various drugs, signifying their crucial role in modern medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Applications
Apart from medicinal applications, this compound, as part of the boronic acid family, has also been recognized for its potential in environmental applications. Specifically, boronic acids have been studied for their role in water purification, especially in the removal of boron from seawater during desalination processes. The unique properties of boronic acids facilitate the removal of boron, improving the quality of drinking water obtained from seawater desalination (Tu, Nghiem, & Chivas, 2010).
Sensing and Diagnostic Applications
Boronic acids have been employed in the development of chemical sensors due to their ability to bind covalently and reversibly with various analytes, such as carbohydrates and catecholamines. These properties have led to the design of boronic acid-based sensors with improved selectivity and affinity, broadening the potential of this compound in biosensing and diagnostic applications (Bian et al., 2019).
Plant and Agricultural Research
In the agricultural sector, boronic acids have been used to develop solutions for plant boron nutrition, addressing the need for controlled studies on this essential micronutrient. Research on boron-buffered solutions, which likely involve compounds like this compound, contributes to a better understanding of plant nutrition and the role of boron in plant growth and development (Asad, Bell, Dell, & Huang, 2004).
Material Science and Engineering
Furthermore, boronic acids have found applications in material science, particularly in the development of fire retardant and wood preservative treatments. Their dual functionality has been leveraged in creating chemical systems that offer both resistance to fire and biodegradation, highlighting the versatile application of this compound and its derivatives in the field of materials engineering (Marney & Russell, 2008).
Safety and Hazards
properties
IUPAC Name |
(2-ethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBKJXRYUDPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586046 | |
| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003043-55-7 | |
| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxypyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)




![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
